2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline
Description
Contextualization within the Landscape of Substituted Aniline (B41778) Derivatives
Aniline, the simplest aromatic amine, and its derivatives are foundational building blocks in organic synthesis. wikipedia.org These compounds are characterized by an amino group attached to a phenyl ring and serve as versatile precursors for a vast array of industrial chemicals, including dyes, polymers, and, most notably, pharmaceuticals. nbinno.combloomtechz.com Historically, aniline derivatives were among the earliest synthetic drugs developed. nbinno.com The reactivity of the aniline structure allows for extensive modification, enabling chemists to create a diverse range of molecules with specific therapeutic actions. bloomtechz.com
Substituted anilines are crucial intermediates in the synthesis of numerous pharmaceutical agents. nbinno.combloomtechz.com The specific nature and position of the substituents on the aniline ring profoundly influence the molecule's chemical properties and biological activity. mdpi.com However, the aniline motif itself can present challenges in drug development, as it can be susceptible to metabolic processes in the liver that may lead to the formation of reactive metabolites. acs.org This has led researchers to explore novel aniline derivatives where substitution patterns are carefully designed to modulate these metabolic pathways, potentially enhancing the safety and efficacy of new chemical entities. acs.org The study of specifically substituted anilines, such as the one , is therefore a critical area of research aimed at refining the properties of these essential chemical scaffolds.
Contextualization within the Field of Seven-Membered Nitrogen Heterocycles: Diazepanes
The 1,4-diazepane ring present in 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline belongs to the class of seven-membered heterocyclic compounds containing two nitrogen atoms. researchgate.net These structures, and particularly their fused-ring analogues the benzodiazepines, are recognized as "privileged structures" in medicinal chemistry. researchgate.netjocpr.com This designation is given to molecular scaffolds that are capable of binding to a variety of biological targets, demonstrating a broad spectrum of biological activities. jocpr.com
Diazepine (B8756704) derivatives have been successfully incorporated into drugs with a wide range of therapeutic applications, including anxiolytic, anticonvulsant, and antipsychotic agents. researchgate.netresearchgate.netsemanticscholar.org The conformational flexibility of the seven-membered diazepine ring is a key factor in its biological utility, allowing it to adopt geometries suitable for interacting with diverse protein targets. researchgate.net The ongoing synthesis and evaluation of novel diazepine derivatives are central to the discovery of new therapeutic agents. researchgate.netsemanticscholar.org
Structural Significance as a Methoxy-Aniline-Diazepane Hybrid Scaffold
The integration of a methoxy (B1213986) group, an aniline core, and a diazepane ring into a single molecule creates a hybrid scaffold with unique structural and electronic properties. The methoxy group (-OCH₃) is a common substituent in medicinal chemistry and is known to significantly influence a molecule's characteristics. nih.gov
As a strong electron-donating group when positioned ortho or para on a benzene (B151609) ring, the methoxy group increases the electron density of the aromatic system. researchgate.netwikipedia.org This electronic modulation can affect the reactivity of the aniline ring and its interactions with biological targets. researchgate.net Furthermore, the methoxy group can impact key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are critical parameters in drug design. nih.govresearchgate.net The specific placement of the methoxy group ortho to the amino group in the target molecule can also lead to intramolecular interactions that influence the conformation and basicity of the aniline nitrogen. The combination of the electronically modified methoxy-aniline moiety with the conformationally flexible and biologically significant diazepane ring results in a distinctive chemical architecture for exploration in advanced organic synthesis and medicinal chemistry research.
Data Tables
Table 1: Physicochemical Properties of Key Structural Fragments. This table presents data for core components related to the target molecule to provide context on their individual physical and chemical properties.
| Property | 2-Methoxyaniline | 1-Methyl-1,4-diazepane |
| CAS Number | 90-04-0 chemsynthesis.com | 5337-53-1 |
| Molecular Formula | C₇H₉NO chemsynthesis.com | C₆H₁₄N₂ chemeo.com |
| Molecular Weight | 123.15 g/mol echemi.com | 114.19 g/mol chemeo.com |
| Appearance | Colorless to yellowish liquid longchangextracts.com | - |
| Boiling Point | 225 °C chemsynthesis.comechemi.com | 457.60 K (Calculated) chemeo.com |
| Melting Point | 3-6 °C chemsynthesis.comsigmaaldrich.com | 371.30 K (Calculated) chemeo.com |
| Density | 1.092 g/mL at 25 °C sigmaaldrich.com | - |
| Refractive Index | 1.574 sigmaaldrich.com | - |
| Water Solubility | 13 g/L (20 °C) echemi.com | - |
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-15-6-3-7-16(9-8-15)11-4-5-12(14)13(10-11)17-2/h4-5,10H,3,6-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGXFUZQSBMPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC(=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation and Purity Assessment of 2 Methoxy 4 4 Methyl 1,4 Diazepan 1 Yl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Amine Structures
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For a compound with the complexity of 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline, both one-dimensional and two-dimensional NMR techniques would be essential.
Application of One-Dimensional NMR (¹H, ¹³C) for Chemical Shift and Coupling Constant Analysis
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the aniline (B41778) ring would appear in the downfield region, typically between 6.0 and 8.0 ppm, with their splitting patterns (coupling constants) revealing their substitution pattern. The methoxy (B1213986) group protons would likely appear as a sharp singlet around 3.8 ppm. The protons of the 1,4-diazepane ring and the N-methyl group would exhibit more complex signals in the upfield region. The chemical shifts and coupling constants of the diazepane ring protons would be particularly informative about the ring's conformation.
Interactive Data Table: Predicted ¹H NMR Chemical Shift Ranges
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.0 - 8.0 | d, dd, s |
| Methoxy-H (OCH₃) | ~3.8 | s |
| Diazepane-H (CH₂) | 2.5 - 4.0 | m |
| N-Methyl-H (NCH₃) | ~2.3 | s |
| Amino-H (NH₂) | Variable | br s |
Note: This table represents generalized predicted ranges and actual values would need to be determined experimentally.
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges
| Functional Group | Predicted Chemical Shift (ppm) |
| Aromatic-C | 100 - 160 |
| Methoxy-C (OCH₃) | ~55 |
| Diazepane-C (CH₂) | 40 - 60 |
| N-Methyl-C (NCH₃) | ~45 |
Note: This table represents generalized predicted ranges and actual values would need to be determined experimentally.
Utilization of Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons, for instance, through the diazepane ring and within the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish direct one-bond correlations between protons and the carbons they are attached to, definitively linking the proton and carbon skeletons of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for example, linking the diazepane ring to the aniline moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the three-dimensional structure and preferred conformation of the flexible 1,4-diazepane ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for gaining structural insights through fragmentation analysis.
Precise Mass Determination via High-Resolution Mass Spectrometry
HRMS would provide a highly accurate measurement of the molecular weight of this compound. This precise mass allows for the unambiguous determination of its molecular formula (C₁₃H₂₁N₃O), distinguishing it from other compounds with the same nominal mass.
Fragment Analysis and Structural Characterization via Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information about its structure. For the target compound, characteristic fragmentation pathways would likely involve the cleavage of the diazepane ring, loss of the methyl group, and fragmentation of the aniline portion of the molecule. The analysis of these fragments would help to confirm the connectivity of the different structural units.
Interactive Data Table: Expected Key Mass Spectrometry Fragments
| Fragment | Proposed Structure |
| [M+H]⁺ | Protonated parent molecule |
| Loss of CH₃ | Cleavage of the N-methyl group |
| Cleavage of diazepane ring | Various fragments resulting from ring opening |
| Aniline-related fragments | Fragments containing the methoxy aniline moiety |
Note: This table represents hypothetical fragmentation patterns that would require experimental verification.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). The C-N stretching vibrations would also be present in the fingerprint region.
Interactive Data Table: Expected Infrared Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=C Stretch (Aromatic) | 1500 - 1600 |
| C-O Stretch (Methoxy) | 1000 - 1300 |
| C-N Stretch | 1250 - 1350 |
Note: This table represents typical ranges for the indicated functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing the electronic properties of this compound. The molecule's structure contains specific chromophores—the methoxy-substituted aniline ring system—that absorb light in the UV-Vis region, leading to electronic transitions.
The electronic absorption spectrum of aniline and its derivatives is characterized by two primary absorption bands, often referred to as the B-band and C-band. cdnsciencepub.com These bands arise from π → π* transitions within the benzene (B151609) ring. The presence of substituents on the aniline ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The amino (-NH2) group, being a strong activating group (auxochrome), causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. cdnsciencepub.com
In the case of this compound, the chromophoric system is the 2-methoxy aniline moiety. The methoxy group (-OCH3) and the diazepane group, both electron-donating, are expected to further shift the absorption maxima to longer wavelengths. researchgate.net Specifically, para-substitution on the aniline ring tends to displace the B-band towards longer wavelengths. cdnsciencepub.com
The choice of solvent can also impact the UV-Vis spectrum. Polar solvents can interact with the non-bonding electrons of the nitrogen atom in the amino group, potentially leading to a hypsochromic (blue) shift to shorter wavelengths. cdnsciencepub.com This phenomenon, known as solvatochromism, can provide insights into the electronic structure of the molecule. For analytical purposes, solvents like ethanol, methanol (B129727), or cyclohexane (B81311) are commonly used. cdnsciencepub.com
A hypothetical UV-Vis absorption data table for the compound is presented below, based on typical values for similarly substituted anilines.
| Parameter | Value | Solvent |
| λmax 1 (B-band) | ~240-250 nm | Ethanol |
| λmax 2 (C-band) | ~290-310 nm | Ethanol |
| Molar Absorptivity (ε) for λmax 1 | ~9,000-12,000 L·mol⁻¹·cm⁻¹ | Ethanol |
| Molar Absorptivity (ε) for λmax 2 | ~1,500-2,500 L·mol⁻¹·cm⁻¹ | Ethanol |
This interactive table contains hypothetical data based on the analysis of similar aniline derivatives.
Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its potential impurities. ijprajournal.com Both HPLC and GC are powerful tools for ensuring the compound's purity, a critical aspect in pharmaceutical development and quality control. biomedres.usrroij.com
High-Performance Liquid Chromatography (HPLC) Methodologies for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aromatic amines due to its high resolution and sensitivity. oup.comresolvemass.ca It can be adapted for both analytical purposes (purity assessment, quantification) and preparative applications (isolation and purification). teledynelabs.comthermofisher.com
For the analytical separation of this compound, a reversed-phase (RP-HPLC) method is typically employed. sielc.com In this mode, a nonpolar stationary phase, such as a C18 (ODS) or C8 column, is used with a polar mobile phase. epa.govsigmaaldrich.com The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol and water, frequently with additives like formic acid or phosphoric acid to improve peak shape and resolution by controlling the ionization of the basic amine group. sielc.comsielc.com Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., 254 nm). oup.com
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. teledynelabs.com This allows for the isolation of significant quantities of the target compound with high purity, which is crucial for obtaining reference standards or for further research. teledynelabs.com The scalability of HPLC methods from analytical to preparative scale is a significant advantage. sielc.com
Below is a representative data table for a potential analytical HPLC method.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size sigmaaldrich.com |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile sielc.com |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min sigmaaldrich.com |
| Column Temperature | 30 °C sigmaaldrich.com |
| Detection | UV at 254 nm oup.com |
| Injection Volume | 5 µL |
This interactive table outlines a typical analytical HPLC method for aromatic amine analysis.
Gas Chromatography (GC) for Volatile Component Analysis and Impurity Profiling
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. biomedres.us It is particularly useful for impurity profiling, which involves the detection, identification, and quantification of unwanted chemicals that may be present in a sample. thermofisher.com For this compound, GC is best suited for identifying residual solvents from the synthesis process or detecting volatile degradation products. biomedres.us
Due to the relatively high molecular weight and polarity of the target compound, direct GC analysis might be challenging. However, derivatization can be employed to increase its volatility and thermal stability. jfda-online.com Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride), which convert the polar -NH group into a less polar, more volatile derivative. jfda-online.com
When coupled with a mass spectrometer (GC-MS), this technique provides a high degree of certainty in the identification of impurities by comparing their mass spectra to library data. resolvemass.canih.gov This is a mandatory step in the manufacturing of pharmaceutical products to ensure safety and efficacy. thermofisher.com
A hypothetical GC method for the analysis of volatile impurities is detailed below.
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-500 m/z |
This interactive table presents a standard GC-MS method for impurity profiling.
Computational Chemistry and Theoretical Investigations of 2 Methoxy 4 4 Methyl 1,4 Diazepan 1 Yl Aniline
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline. These methods provide a detailed picture of electron distribution and orbital energies, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For this compound, DFT studies would focus on how the electronic properties of the aniline (B41778) and diazepane moieties are influenced by their substituents and their connection.
The aniline moiety, with its methoxy (B1213986) and diazepanyl substituents, is expected to have a significantly altered electronic profile compared to unsubstituted aniline. The methoxy group at the ortho position and the diazepanyl group at the para position are both electron-donating groups, which increase the electron density on the aromatic ring. This increased electron density, particularly at the ortho and para positions relative to the amino group, influences the molecule's nucleophilicity and its susceptibility to electrophilic attack. DFT calculations can quantify these effects by mapping the electron density and calculating atomic charges. For instance, the partial atomic charge on the amine nitrogen is a key predictor of its basicity and reactivity. tandfonline.com
The 1,4-diazepane ring, a seven-membered heterocycle, possesses inherent flexibility. DFT calculations can be employed to determine the most stable conformations of this ring and to understand the electronic effects of the N-methyl and N-aryl substitutions. The nitrogen atoms within the diazepane ring introduce basic centers, and their electronic environment is crucial for intermolecular interactions.
A hypothetical DFT analysis using a functional like B3LYP with a 6-31G(d) basis set could yield the following illustrative data on the electronic properties of key atoms:
| Atom/Group | Calculated Partial Charge (e) |
| Aniline Nitrogen (NH2) | -0.45 |
| Methoxy Oxygen | -0.60 |
| Diazepane Nitrogen (N1) | -0.35 |
| Diazepane Nitrogen (N4) | -0.38 |
| Aromatic Ring (Total) | -0.15 |
This interactive table presents hypothetical data for illustrative purposes, as specific computational studies on this molecule are not publicly available.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. thaiscience.infojoaquinbarroso.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, due to the electron-donating effects of the methoxy and diazepanyl substituents. The LUMO, on the other hand, would likely be distributed over the aromatic ring.
Quantum chemical calculations can provide precise energies for these orbitals. A smaller HOMO-LUMO gap would suggest that the molecule is more polarizable and has a higher chemical reactivity. irjweb.com
Below is a table of hypothetical HOMO-LUMO energies and the resulting energy gap, calculated using a DFT method.
| Parameter | Energy (eV) |
| HOMO Energy | -5.20 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
This interactive table presents hypothetical data for illustrative purposes, as specific computational studies on this molecule are not publicly available.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and how they interact with their environment.
MD simulations can be used to explore the conformational landscape of the diazepane ring in this compound. By simulating the molecule's movements over nanoseconds or longer, it is possible to identify the most populated conformational states and the energy barriers between them. These simulations would likely show that the diazepane ring is not static but rather undergoes rapid interconversions between different conformations. The presence of the bulky N-aryl and N-methyl substituents will influence the conformational preferences of the ring. For instance, studies on similar N,N-disubstituted-1,4-diazepane systems have revealed preferences for twist-boat conformations. nih.gov
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the physical properties of molecular solids and the interactions of a molecule with biological targets.
MD simulations can be used to study how molecules of this compound interact with each other and with solvent molecules. The aniline moiety, with its amino group and methoxy group, can act as both a hydrogen bond donor and acceptor. The nitrogen atoms of the diazepane ring are also potential hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions with other aromatic systems.
Simulations of the molecule in a solvent like water would reveal the formation of a hydration shell and specific hydrogen bonding patterns. In a simulated crystal lattice, MD could predict the packing arrangement and identify the key non-covalent interactions that stabilize the crystal structure.
Computational Prediction of Reactivity and Mechanistic Pathways
Computational methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions.
Based on the electronic structure calculations, the aniline ring is activated towards electrophilic substitution due to the electron-donating substituents. Computational models can predict the most likely sites of electrophilic attack. For instance, the positions ortho and para to the strongly activating amino group are typically favored. However, since the para position is already substituted, the ortho positions to the amino group would be the most probable sites for reactions like halogenation or nitration.
DFT calculations can be used to model the transition states of potential reactions, providing insights into the reaction barriers and, consequently, the reaction rates. researchgate.net For example, the mechanism of oxidation of the aniline moiety can be investigated by calculating the energies of the radical cation intermediate and subsequent reaction pathways. mdpi.com Similarly, the reactivity of the nitrogen atoms in the diazepane ring, for example, in quaternization reactions, can be computationally assessed. Studies on the metabolism of substituted anilines have shown that computational chemistry can be used to predict metabolic pathways such as N-acetylation. tandfonline.com
Theoretical Elucidation of Reaction Pathways and Transition States
The reactivity of "this compound" is governed by the interplay of its constituent functional groups: the electron-rich aniline ring, the nucleophilic amino group, the methoxy substituent, and the diazepane moiety. Theoretical calculations, particularly using Density Functional Theory (DFT), can elucidate the preferred pathways for various chemical transformations by mapping the potential energy surface and identifying the transition states.
For instance, in electrophilic aromatic substitution reactions, the methoxy and amino groups are ortho-, para-directing and activating. Computational models can predict the relative energies of the sigma complexes formed upon attack at the ortho and para positions, thereby determining the regioselectivity of the reaction. The diazepane ring, while not directly participating in the aromatic system, can influence the electron density of the aniline ring through inductive effects.
Furthermore, reactions involving the aniline nitrogen, such as acylation or alkylation, can be modeled to understand the reaction mechanism and predict the activation energies. The presence of the bulky and conformationally flexible diazepane ring can introduce steric hindrance that influences the accessibility of the aniline nitrogen, a factor that can be quantified through computational analysis of transition state geometries and energies.
A hypothetical reaction pathway that can be computationally explored is the oxidative coupling of the aniline derivative. Theoretical calculations can help in understanding the mechanism of radical cation formation and subsequent coupling reactions, providing insights into the formation of dimeric or polymeric products.
Table 1: Calculated Activation Energies for Hypothetical Electrophilic Bromination of a Substituted Aniline Analog
| Position of Substitution | Activation Energy (kcal/mol) |
| Ortho to Amino Group | 12.5 |
| Para to Amino Group | 14.2 |
| Meta to Amino Group | 25.8 |
Note: The data in this table is illustrative and based on general principles of aniline reactivity. Actual values for "this compound" would require specific calculations.
Analysis of Substituent Effects on Reactivity of the Aniline and Diazepane Systems
The electronic and steric effects of the methoxy and 4-methyl-1,4-diazepan-1-yl substituents profoundly influence the reactivity of the aniline core. Quantum chemical calculations can quantify these effects by analyzing various molecular properties.
The methoxy group (-OCH₃) is a strong electron-donating group through resonance, increasing the electron density on the aniline ring, particularly at the ortho and para positions. This enhances the nucleophilicity of the ring and makes it more susceptible to electrophilic attack. The 4-methyl-1,4-diazepan-1-yl group, connected via a nitrogen atom, also acts as an electron-donating group through resonance and induction, further activating the aromatic ring.
Computational analysis of parameters such as Mulliken charges, natural bond orbital (NBO) analysis, and frontier molecular orbital (HOMO-LUMO) energies can provide a quantitative measure of these substituent effects. For example, a higher HOMO energy is indicative of increased nucleophilicity and a greater propensity to react with electrophiles.
Table 2: Calculated Mulliken Charges on the Aniline Ring Carbons of a Model Aniline System with Electron-Donating Substituents
| Carbon Position | Charge (a.u.) with -H | Charge (a.u.) with -OCH₃ (para) | Charge (a.u.) with -NR₂ (para) |
| C1 (ipso) | 0.15 | 0.12 | 0.10 |
| C2/C6 (ortho) | -0.10 | -0.15 | -0.18 |
| C3/C5 (meta) | 0.05 | 0.03 | 0.02 |
| C4 (para) | -0.08 | -0.12 | -0.15 |
Note: This table presents hypothetical data for a generic substituted aniline to illustrate the trend of increasing negative charge (electron density) at the ortho and para positions with stronger electron-donating groups.
In Silico Design and Screening of Novel Derivatives
The scaffold of "this compound" presents numerous opportunities for the in silico design and virtual screening of novel derivatives with potentially enhanced biological activities or improved physicochemical properties. Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are central to this endeavor.
Molecular docking simulations can be employed to predict the binding modes and affinities of designed derivatives with specific biological targets, such as receptors or enzymes. tandfonline.comnih.gov For example, if the parent compound is known to interact with a particular protein, new derivatives can be designed by modifying the substituents on the aniline or diazepane rings to optimize these interactions. This could involve introducing hydrogen bond donors or acceptors, hydrophobic groups, or groups that can form salt bridges.
QSAR studies can establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By calculating various molecular descriptors (e.g., logP, molar refractivity, electronic parameters) for a set of known active and inactive derivatives, a predictive model can be built. This model can then be used to screen a virtual library of novel derivatives and prioritize those with the highest predicted activity for synthesis and experimental testing.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for the biological activity of a molecule. Once a pharmacophore model is developed based on known active compounds, it can be used to search large chemical databases for novel scaffolds that fit the model, leading to the discovery of new classes of compounds with similar biological profiles.
Table 3: Hypothetical In Silico Screening of Designed Derivatives Targeting a Kinase Enzyme
| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations |
| Parent Compound | - | -7.5 | 0 |
| Derivative 1 | -OCH₃ -> -OH | -7.8 | 0 |
| Derivative 2 | -CH₃ on diazepane -> -C₂H₅ | -7.6 | 0 |
| Derivative 3 | Addition of -Cl at C5 | -8.2 | 0 |
| Derivative 4 | Replacement of diazepane with piperazine | -7.1 | 0 |
Note: The data in this table is for illustrative purposes to demonstrate the process of in silico screening and does not represent actual experimental results.
Chemical Reactivity and Transformation Studies of 2 Methoxy 4 4 Methyl 1,4 Diazepan 1 Yl Aniline
Reactivity Profile of the Aniline (B41778) Moiety within 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline
The aniline portion of the molecule is highly activated towards electrophilic attack due to the presence of two powerful electron-donating groups: the methoxy (B1213986) (-OCH₃) and the amino (-NH₂) groups. The 1,4-diazepan-1-yl substituent, being an N-aryl amine linkage, also contributes to the electron density of the aromatic ring.
Electrophilic Aromatic Substitution (EAS) on the Methoxy-Substituted Aniline Ring
The benzene (B151609) ring in this compound is highly activated towards electrophilic aromatic substitution (EAS). The amino group and the methoxy group are both strong activating, ortho-, para-directing groups. libretexts.orgchemistrytalk.orgpressbooks.publkouniv.ac.inchemistrysteps.com Their directing effects are synergistic, strongly favoring substitution at the positions ortho and para to the amino group.
The methoxy group at position 2 and the amino group at position 1 direct incoming electrophiles primarily to positions 3 and 5. The large 4-methyl-1,4-diazepan-1-yl group at position 4 may introduce some steric hindrance, potentially influencing the regioselectivity of the substitution. libretexts.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Major Product(s) | Minor Product(s) |
| Nitration | NO₂⁺ | 5-Nitro-2-methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline | 3-Nitro-2-methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline |
| Halogenation | Br⁺, Cl⁺ | 5-Halo-2-methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline | 3-Halo-2-methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline |
| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-2-methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline | 3-Acyl-2-methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline |
| Sulfonation | SO₃ | 5-Amino-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)benzenesulfonic acid | 3-Amino-2-methoxy-6-(4-methyl-1,4-diazepan-1-yl)benzenesulfonic acid |
It is important to note that Friedel-Crafts reactions on anilines can be problematic due to the basicity of the amino group, which can coordinate with the Lewis acid catalyst, deactivating the ring. chemistrysteps.com Nitration of highly activated anilines can also lead to oxidation and the formation of complex product mixtures. chemistrysteps.com
Oxidative and Reductive Transformations of the Aniline Substructure
The electron-rich nature of the aniline ring makes it susceptible to oxidation. openaccessjournals.com Oxidation of anilines can yield a range of products depending on the oxidant and reaction conditions. Mild oxidizing agents may lead to the formation of colored polymeric materials, while stronger oxidants can result in the formation of nitroso, nitro, or even quinone-like structures. researchgate.netmdpi.comacs.org The presence of multiple activating groups in this compound suggests that it would be highly sensitive to oxidative conditions.
With regard to reductive transformations, the aniline moiety is already in a reduced state. However, the synthesis of this compound would likely involve the reduction of a corresponding nitroaromatic precursor. Common methods for the reduction of aromatic nitro groups to anilines include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Fe/HCl). nih.govorgoreview.comnih.govrsc.orgyoutube.com
Reactivity of the 1,4-Diazepane Heterocyclic Ring System
The 1,4-diazepane ring is a seven-membered saturated heterocycle containing two nitrogen atoms. Its reactivity is centered around the nucleophilicity and basicity of these endocyclic nitrogens.
Reactions Involving the Endocyclic Nitrogen Atoms
The 1,4-diazepane ring in the target molecule contains two distinct nitrogen environments: a tertiary amine (N-methyl) and a tertiary N-aryl amine.
N-Methyl Tertiary Amine: This nitrogen is expected to be nucleophilic and basic, similar to other aliphatic tertiary amines. It can undergo reactions such as:
Quaternization: Reaction with alkyl halides (e.g., methyl iodide) would lead to the formation of a quaternary ammonium (B1175870) salt.
Oxidation: Treatment with oxidizing agents like hydrogen peroxide can form the corresponding N-oxide.
N-Aryl Tertiary Amine: The nitrogen atom attached to the aniline ring is less basic and less nucleophilic due to the delocalization of its lone pair into the aromatic π-system. While it is less reactive than the N-methyl group, it can still participate in certain reactions under more forcing conditions.
Table 2: Potential Reactions at the Endocyclic Nitrogen Atoms of the 1,4-Diazepane Ring
| Nitrogen Atom | Reagent | Expected Reaction | Product Type |
| N-Methyl | Alkyl Halide (e.g., CH₃I) | N-Alkylation | Quaternary Ammonium Salt |
| N-Methyl | Peroxy Acid (e.g., m-CPBA) | N-Oxidation | N-Oxide |
| N-Aryl | Strong Acid | Protonation | Ammonium Salt |
Investigation of Ring-Opening and Ring-Contraction Pathways
The seven-membered 1,4-diazepane ring is generally stable. However, under specific conditions, ring-opening and ring-contraction reactions can be induced.
Ring-Opening: Ring-opening reactions of saturated N-heterocycles can often be achieved by quaternization of a ring nitrogen followed by nucleophilic attack, a process known as the Hofmann elimination if a suitable β-hydrogen is present. For the 1,4-diazepane ring, activation of one of the nitrogens, for instance through acylation or quaternization, could make the ring susceptible to cleavage by strong nucleophiles. mdpi.comnih.gov
Ring-Contraction: Ring contractions of diazepine (B8756704) systems have been reported in the literature, often proceeding through complex rearrangement mechanisms. nih.govwikipedia.orgharvard.edunih.gov For instance, photochemical conditions or reactions involving specific reagents can trigger skeletal rearrangements leading to the formation of smaller, more stable heterocyclic rings, such as pyrrolidines or piperazines. While no specific studies on the ring contraction of this compound are available, the possibility of such transformations under energetic conditions or through carefully designed reaction sequences remains an area for potential investigation.
Detailed Mechanistic Investigations of Synthetic Transformations
The synthesis involving this compound is crucial for the formation of more complex molecules, notably in pharmaceutical manufacturing. Understanding the underlying mechanisms of these transformations is paramount for optimizing reaction conditions and improving yields. This section delves into the kinetic and thermodynamic aspects of its reaction pathways and the nature of the transient species involved.
Kinetic and Thermodynamic Studies of Reaction Pathways
Due to the proprietary nature of many industrial syntheses, detailed kinetic and thermodynamic data for the reactions of this compound are not extensively published in peer-reviewed literature. However, we can infer the likely kinetic and thermodynamic profiles by examining analogous reactions involving substituted anilines and their coupling with heterocyclic systems.
The primary transformation of interest is the coupling of this compound with a suitable electrophile, a key step in the synthesis of compounds like Zotepine. This reaction is typically a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.
Kinetic Studies:
Kinetic studies of such transformations would typically involve monitoring the concentration of reactants and products over time under various conditions (temperature, concentration, catalyst loading) to determine the rate law and activation parameters. For a hypothetical nucleophilic aromatic substitution reaction, the rate would likely depend on the concentrations of both the aniline and the electrophilic partner.
A plausible rate law for this transformation could be:
Rate = k[this compound][Electrophile]
Where k is the rate constant. The Arrhenius equation, k = A e(-Ea/RT), would be used to determine the activation energy (Ea), a critical parameter for understanding the temperature dependence of the reaction.
Hypothetical Kinetic Data for a Coupling Reaction
| Temperature (K) | Rate Constant (k, M-1s-1) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| 323 | 0.015 | 75 |
| 333 | 0.035 | |
| 343 | 0.078 | |
| 353 | 0.165 |
This table presents illustrative data for a hypothetical reaction to demonstrate the principles of kinetic analysis. The values are not based on experimental results for the specific named compound.
Thermodynamic Studies:
Thermodynamic analysis of the reaction would involve determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG would indicate a spontaneous reaction. The enthalpy change (ΔH) would reveal whether the reaction is exothermic or endothermic, while the entropy change (ΔS) would describe the change in disorder of the system. In many coupling reactions that form a more complex molecule, the entropy change is often negative (the system becomes more ordered), meaning the reaction must be sufficiently exothermic to be spontaneous.
Illustrative Thermodynamic Parameters
| Parameter | Hypothetical Value | Implication |
|---|---|---|
| ΔH (Enthalpy Change) | -95 kJ/mol | Exothermic reaction, releases heat. |
| ΔS (Entropy Change) | -50 J/mol·K | Increase in order. |
| ΔG (Gibbs Free Energy at 298 K) | -80.1 kJ/mol | Spontaneous reaction under standard conditions. |
This table provides hypothetical thermodynamic data to illustrate the concepts. These values are not experimentally determined for the specific compound.
Elucidation of Transition States and Intermediates
The elucidation of transition states and intermediates in the synthetic transformations of this compound is crucial for a complete mechanistic understanding. While direct experimental observation of these transient species is challenging, their structures and energies can be predicted through computational chemistry and inferred from trapping experiments or by analogy to well-studied mechanisms.
In Nucleophilic Aromatic Substitution (SNAr):
In a potential SNAr pathway, the aniline nitrogen would act as a nucleophile, attacking an electron-deficient aromatic ring. This would proceed through a high-energy intermediate known as a Meisenheimer complex.
Intermediate: The Meisenheimer complex would be a resonance-stabilized anionic σ-complex. The negative charge would be delocalized over the aromatic ring of the electrophile. The stability of this intermediate is a key factor in determining the reaction rate.
Transition State: The transition state leading to the Meisenheimer complex would involve the partial formation of the new carbon-nitrogen bond and the beginning of the disruption of the aromaticity of the electrophile's ring. A second transition state would be associated with the departure of the leaving group to restore aromaticity.
In Metal-Catalyzed Cross-Coupling Reactions:
If the transformation is a palladium-catalyzed Buchwald-Hartwig amination, the mechanism would involve a catalytic cycle with several intermediates and transition states.
Intermediates: Key intermediates would include:
An oxidative addition complex of the palladium catalyst with the electrophile.
A palladium-amido complex formed by the deprotonation of the aniline by a base and coordination to the palladium center.
The product complex, from which the final coupled product is released through reductive elimination.
Transition States: The transition states would correspond to the energy maxima between these intermediates, such as the transition state for the oxidative addition step and, most importantly, the transition state for the reductive elimination step that forms the final C-N bond.
Computational Modeling:
Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of these reactions. Such calculations can provide valuable insights into the geometries and relative energies of reactants, intermediates, transition states, and products, helping to distinguish between different possible mechanistic pathways.
Future Directions and Emerging Research Avenues for 2 Methoxy 4 4 Methyl 1,4 Diazepan 1 Yl Aniline Research
Advancements in Sustainable Synthesis of Diazepane-Aniline Hybrid Molecules
The pharmaceutical and chemical industries are increasingly moving towards green and sustainable manufacturing processes to minimize environmental impact. Future synthetic strategies for diazepane-aniline hybrids will focus on eco-friendly, efficient, and safe methodologies, moving away from traditional methods that often rely on harsh conditions and hazardous reagents.
Key advancements in this area include:
Green Catalysis: The development of novel catalysts using Earth-abundant metals is a significant step toward sustainability. These catalysts, including both homogeneous and heterogeneous systems, facilitate reactions under milder conditions, reducing energy consumption and the formation of hazardous byproducts. Metal-organic frameworks (MOFs) are emerging as promising hybrid catalysts that can be easily separated and recycled.
Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step, offer high atom economy, minimize waste, and simplify reaction protocols. Future research will likely focus on designing novel MCRs for the efficient one-pot synthesis of complex heterocyclic frameworks like the diazepane-aniline core.
Electrochemical and Photochemical Methods: The use of renewable electricity or light as a driving force for chemical reactions represents a frontier in green synthesis. Electrochemical activation can generate reactive intermediates without the need for stoichiometric oxidants or reductants, while photoredox catalysis offers new pathways for bond formation under ambient conditions.
Automated Flow Chemistry: Continuous flow synthesis provides enhanced safety, precise control over reaction parameters, higher yields, and increased product purity compared to traditional batch processes. Automating these systems can significantly shorten reaction times and reduce costs, making the synthesis of complex molecules more efficient and reproducible.
| Parameter | Traditional Synthesis | Sustainable Synthesis |
|---|---|---|
| Catalysts | Often relies on precious metals and stoichiometric reagents. | Focuses on Earth-abundant metals, recyclable catalysts (e.g., MOFs), and biocatalysis. |
| Solvents | Heavy use of volatile organic compounds (VOCs). | Employs safer solvents like water or ionic liquids, or catalyst-free methods. |
| Efficiency | Multi-step processes with significant waste generation. | High atom economy through multi-component reactions (MCRs) and flow chemistry. |
| Energy Input | Often requires high temperatures and pressures. | Utilizes milder conditions, photochemistry, and electrochemistry to reduce energy consumption. |
| Safety | Use of toxic and hazardous reagents. | Enhanced operational safety through automated flow processes and less hazardous materials. |
Development of Advanced Spectroscopic Techniques for In-Situ Monitoring and Characterization
A deep understanding of reaction mechanisms and the ability to characterize complex molecular structures are fundamental to chemical research. Future investigations of 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline will benefit from advanced spectroscopic techniques that allow for real-time, in-situ monitoring of its synthesis and detailed structural elucidation.
In-situ spectroscopy is crucial for studying transient or unstable intermediates that cannot be isolated for offline analysis. Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR methods, such as two-dimensional (2D) techniques (COSY, HETCOR), polarization transfer (INEPT, DEPT), and Nuclear Overhauser Effect (NOE) spectroscopy, are indispensable for the unambiguous structural analysis of complex molecules and biopolymers.
Mass Spectrometry (MS): High-resolution mass spectrometry and tandem MS techniques like electrospray ionization (ESI) and fast atom bombardment (FAB) provide precise molecular weight determination and fragmentation data, which are essential for confirming molecular identity and structure.
X-ray and Synchrotron-Based Techniques: For reactions involving solid catalysts, techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are instrumental. They can probe the electronic structure and composition of catalytic surfaces during a reaction, providing insights into the active catalytic sites.
| Technique | Principle | Application for Diazepane-Aniline Research |
|---|---|---|
| In-Situ FT-IR/Raman | Monitors molecular vibrations in real-time. | Tracking reaction kinetics, identifying transient intermediates, and optimizing reaction conditions during synthesis. |
| 2D-NMR (e.g., COSY, HETCOR) | Correlates nuclear spins to map out connectivity between atoms (H-H, C-H). | Unambiguous assignment of proton and carbon signals for precise structural confirmation of the final product and its precursors. |
| Tandem Mass Spectrometry (MS/MS) | Fragments ions to determine the structure of precursor ions. | Structural elucidation of the molecule and identification of impurities or byproducts from the synthesis. |
| X-ray Photoelectron Spectroscopy (XPS) | Measures elemental composition and chemical states of a material's surface. | Characterizing heterogeneous catalysts used in the synthesis, providing insights into catalyst deactivation or surface reactions. |
Integration of Artificial Intelligence and Machine Learning for De Novo Design and Automated Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design of novel molecules and optimizing their synthetic routes. For a scaffold like this compound, these technologies offer powerful tools for exploring chemical space and automating the discovery process.
De Novo Drug Design: Generative AI models, including Recurrent Neural Networks (RNNs) and Transformers, can learn the underlying patterns of chemical structures from large datasets. These models can then generate entirely new molecules with desired physicochemical and biological properties, effectively designing novel analogs of the diazepane-aniline scaffold. Reinforcement learning can further refine these generated structures to optimize for multiple parameters, such as binding affinity to a specific biological target.
Reaction Prediction and Synthesis Planning: AI algorithms can predict the outcomes of chemical reactions, identify optimal reaction conditions, and even propose complete retrosynthetic pathways for target molecules. This significantly reduces the trial-and-error nature of traditional chemical synthesis.
Automated Synthesis: The true power of AI is realized when integrated with automated synthesis platforms, such as robotic systems and flow chemistry setups. This creates a closed-loop "design-make-test-analyze" cycle where AI designs molecules, robotics synthesizes them, and the experimental data is fed back into the AI to inform the next design iteration. This approach dramatically accelerates the pace of discovery and optimization.
| AI/ML Application | Description | Potential Impact on Diazepane-Aniline Research |
|---|---|---|
| Generative Models (RNNs, GANs) | Algorithms that create novel molecular structures based on learned chemical rules. | Design of new diazepane-aniline derivatives with potentially improved efficacy, selectivity, or ADMET properties. |
| Predictive QSAR Models | Machine learning models that predict biological activity or properties from molecular structure. | Rapidly screen virtual libraries of designed analogs to prioritize candidates for synthesis. |
| Retrosynthesis Planners | AI tools that propose synthetic routes for a target molecule. | Identify more efficient, cost-effective, and sustainable synthetic pathways. |
| Automated Experimentation | Integration of AI with robotic platforms to perform and optimize reactions autonomously. | Accelerate the synthesis and testing of new derivatives in a high-throughput manner. |
Exploration of Novel Reactivity Modes for the Diazepane and Aniline (B41778) Structural Cores
Future research will also delve into discovering new chemical transformations for the core diazepane and aniline structures, enabling the creation of derivatives that are currently inaccessible. This involves developing novel catalytic systems and exploring unconventional reaction pathways to functionalize these moieties in new ways.
Advanced C-N Bond Formation: The C-N bond is central to the structure. Modern catalysis offers new ways to form this bond. The "borrowing hydrogen" or "hydrogen autotransfer" methodology provides a green pathway for the N-alkylation of amines with alcohols, producing only water as a byproduct. Catalysts based on earth-abundant metals like iron and nickel are being developed for these transformations.
Photoredox and Cobalt Catalysis: Emerging methods like photoredox-cobalt dehydrogenative coupling allow for the synthesis of anilines from simple amines and ketones, effectively building the aromatic ring in situ. This could provide an entirely new approach to constructing the aniline portion of the molecule from different starting materials.
Nickel Hydride (NiH) Catalysis: NiH-catalyzed hydroamination has emerged as a powerful tool for the functionalization of alkenes and alkynes. This strategy could be employed to introduce novel alkyl or aryl groups onto the nitrogen atoms of the diazepane ring, expanding the structural diversity of potential derivatives.
| Methodology | Catalyst Type | Description | Relevance to Diazepane-Aniline Core |
|---|---|---|---|
| Borrowing Hydrogen | Iron or Manganese Pincer Complexes | Forms C-N bonds from amines and alcohols, with water as the only byproduct. | Sustainable N-alkylation of the aniline or diazepane nitrogens. |
| Buchwald-Hartwig Amination | Palladium-based | Cross-coupling of amines with aryl halides/triflates to form C-N bonds. | A standard but constantly evolving method for constructing the core aryl-amine linkage. |
| NiH-Catalyzed Hydroamination | Nickel Hydride Complexes | Addition of an N-H bond across an alkene or alkyne. | Functionalization of the diazepane ring with unsaturated substituents. |
| Photoredox-Cobalt Coupling | Iridium photocatalyst with Cobalt co-catalyst | Dehydrogenative coupling of amines and ketones to form anilines. | Novel synthetic route to the aniline moiety from non-aromatic precursors. |
Investigation of Supramolecular Chemistry and Self-Assembly Phenomena
Supramolecular chemistry, which studies chemical systems composed of multiple molecules linked by non-covalent interactions, opens up new avenues for creating functional materials. The diazepane-aniline scaffold, with its potential for hydrogen bonding, π-π stacking, and host-guest interactions, is a candidate for incorporation into larger, self-assembled structures.
Supramolecular Polymers: Aniline and its derivatives can be polymerized to form materials like polyaniline (PANI), whose properties are highly dependent on the supramolecular organization of the polymer chains. Research into the oxidative polymerization of functionalized anilines can lead to the formation of organized nanostructures such as nanofibers, nanorods, and nanotubes.
Host-Guest Chemistry: The diazepane ring could function as a guest molecule, encapsulated within the cavities of larger host structures like calixarenes or coordination polymers to form novel host-guest supramolecular systems.
Metallo-Supramolecular Assemblies: The incorporation of metal ions that can coordinate to the nitrogen atoms of the diazepane or aniline moieties can lead to the formation of metallo-supramolecular polymers. These materials can possess unique redox, photophysical, and electronic properties, making them suitable for applications in sensors or optoelectronics.
The study of how molecules like this compound self-assemble can lead to the rational design of new soft materials, drug delivery systems, and molecular machines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, a nitro precursor (e.g., 4-nitro-2-methoxyaniline) reacts with 4-methyl-1,4-diazepane under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Alternative routes involve coupling reactions with pre-functionalized diazepane derivatives, as seen in quinazoline syntheses . Key steps include optimizing reaction time, temperature (e.g., 80–100°C), and solvent polarity (e.g., DMF or ethanol) to enhance yield.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies methoxy (-OCH3), aromatic protons, and diazepane ring protons (e.g., methyl group at δ ~1.2–1.5 ppm).
- LC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 262.3) and purity.
- IR Spectroscopy : Detects N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 3–9) at 25°C and 40°C. Samples are analyzed via HPLC at intervals (e.g., 0, 24, 48 hours) to monitor degradation. The methoxy group may hydrolyze under strongly acidic/basic conditions, necessitating storage in neutral, anhydrous environments .
Advanced Research Questions
Q. How can molecular docking predict the interaction of this compound with biological targets like HDAC8 or G9a?
- Methodological Answer :
- Protein Preparation : Retrieve HDAC8/MS-344 or G9a/BIX-01294 structures from the PDB. Use Schrödinger Suite to add hydrogens, optimize H-bond networks, and generate grids around binding pockets .
- Ligand Preparation : Generate 3D conformers of the compound using LigPrep, enumerating ionization states at pH 7.4.
- Docking : Employ GLIDE with XP precision mode. Analyze docking scores (< -8 kcal/mol suggests strong binding) and key interactions (e.g., hydrogen bonds with catalytic residues, π-π stacking with aromatic moieties) .
Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents to balance reactivity and solubility.
- Catalyst Screening : Compare Pd/C, Raney Ni, or enzyme-catalyzed hydrogenation for nitro reduction efficiency.
- Kinetic Studies : Use in-situ FTIR or HPLC to monitor intermediate formation and identify rate-limiting steps .
Q. How does substituting the diazepane ring with piperazine affect the compound’s physicochemical properties?
- Methodological Answer :
- Computational Analysis : Calculate logP (lipophilicity) and pKa using software like MarvinSketch. The 7-membered diazepane ring increases conformational flexibility vs. piperazine, potentially enhancing membrane permeability.
- Experimental Validation : Compare solubility (shake-flask method) and LogD (pH 7.4) via HPLC. Piperazine analogs may exhibit higher aqueous solubility due to reduced steric hindrance .
Data Analysis and Application
Q. What role does this compound play in synthesizing quinazoline-based inhibitors?
- Methodological Answer : The aniline moiety acts as a nucleophile in SNAr reactions with halogenated quinazolines. For example, coupling with 7-(benzyloxy)-2-chloroquinazoline in DMF at 90°C yields intermediates for histone methyltransferase inhibitors. Post-synthetic modifications (e.g., demethylation with BBr3) introduce hydroxyl groups for further functionalization .
Q. How are structure-activity relationships (SAR) evaluated for derivatives of this compound?
- Methodological Answer :
- Library Synthesis : Modify the methoxy group (e.g., replace with ethoxy, hydroxyl) or diazepane substituents (e.g., ethyl, cyclopropyl).
- Biological Assays : Test derivatives against targets like NQO1 or G9a using enzymatic inhibition assays (IC50 determination) and cellular viability (MTT assays).
- SAR Trends : Increased lipophilicity (e.g., ethoxy substitution) may enhance cellular uptake but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
